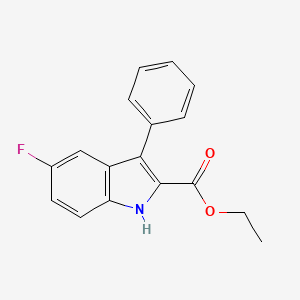

Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBONQKRNZIXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylate and Analogues

Historical Perspectives and Foundational Approaches to Indole-2-carboxylate (B1230498) Synthesis

The synthesis of indole-2-carboxylates has been a subject of extensive research for over a century. Classical methods, while sometimes limited by harsh conditions, laid the essential groundwork for the development of more sophisticated strategies. These foundational approaches often involve the formation of the indole (B1671886) ring from acyclic precursors.

The Japp-Klingemann reaction is a powerful tool for synthesizing hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts. chemeurope.comwikipedia.org These hydrazone products are crucial intermediates, as they can be cyclized under acidic conditions to form indoles via the Fischer indole synthesis. chemeurope.comwikipedia.orgorganic-chemistry.org This two-step sequence provides a reliable pathway to the indole-2-carboxylate scaffold. researchgate.net

The reaction mechanism begins with the deprotonation of the β-keto-ester to form an enolate anion. chemeurope.comslideshare.net This enolate then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to yield an azo compound. chemeurope.com While this azo intermediate has been isolated in some cases, it typically undergoes hydrolysis to form a tetrahedral intermediate. chemeurope.com This intermediate then decomposes, cleaving an acyl group (or a carboxyl group if starting from a β-keto-acid) to produce the final hydrazone after a hydrogen exchange. chemeurope.comresearchgate.netslideshare.net The choice of reaction conditions and the structure of the β-dicarbonyl starting material determine which group is eliminated, thereby directing the final substitution pattern of the resulting hydrazone and, subsequently, the indole. researchgate.net

Table 1: Mechanistic Steps of the Japp-Klingemann Reaction (Ester Variation)

| Step | Description | Intermediate |

|---|---|---|

| 1 | Deprotonation of the β-keto-ester by a base. | Enolate Anion |

| 2 | Nucleophilic addition of the enolate to the aryl diazonium salt. | Azo Compound |

| 3 | Hydrolysis of the azo compound. | Tetrahedral Intermediate |

| 4 | Decomposition via cleavage of the acyl group. | Hydrazone |

This methodology has been successfully applied to prepare the necessary precursors for various indole-2-carboxylic acid esters. researchgate.net

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions used to attach substituents to aromatic rings. nih.gov Both alkylation and acylation variants are pivotal in organic synthesis, typically employing a strong Lewis acid catalyst. nih.gov

In the context of indole chemistry, the indole nucleus is highly nucleophilic, particularly at the C3 position. This inherent reactivity makes it amenable to Friedel-Crafts-type reactions. The catalytic asymmetric Friedel-Crafts reaction is a powerful, atom-economical method for creating optically active indole derivatives. acs.org A wide variety of electrophiles, including α,β-unsaturated ketones, imines, and nitroalkenes, have been used to functionalize the indole core. acs.org

For the functionalization of pre-formed indole-2-carboxylate scaffolds, Friedel-Crafts alkylation can be employed to introduce substituents at the C3 position. For instance, the alkylation of indoles with various electrophiles like nitro-styrenes has been shown to proceed effectively, often catalyzed by metal complexes. researchgate.net Trichloroacetimidates have also been demonstrated as excellent alkylating agents for indoles, a method particularly useful for preparing C3-benzylated indoles. nih.gov The reaction of N-methyl skatole with β,γ-unsaturated α-ketoesters, catalyzed by a chiral N,N′-dioxide-Ni(II) complex, provides an efficient route to C2-functionalized indole derivatives. rsc.org

While Friedel-Crafts acylation on the indole nucleus can be more complex due to potential N-acylation and catalyst complexation, it remains a viable strategy for introducing acyl groups, which can then be further manipulated. The reaction conditions, such as the choice of Lewis acid and solvent, are critical for achieving the desired regioselectivity and yield. nih.gov

The Hemetsberger-Knittel indole synthesis is a specific and highly effective method for preparing indole-2-carboxylic esters. wikipedia.orgsynarchive.com The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester (an α-azidocinnamate ester), which cyclizes to form the corresponding indole-2-carboxylate. wikipedia.orgresearchgate.net This method is particularly valuable as it directly yields the desired carboxylate functionality at the C2 position. semanticscholar.org

The starting α-azidocinnamate esters are typically prepared through a condensation reaction between an appropriate aryl aldehyde and an α-azidoacetate. researchgate.net The subsequent thermolysis, often carried out in a high-boiling solvent like xylene, proceeds to give the indole product, with yields reported to be above 70%. wikipedia.orgresearchgate.net

The precise mechanism of the Hemetsberger-Knittel reaction is not fully elucidated, but it is postulated to proceed through a nitrene intermediate formed upon thermal decomposition of the azide (B81097). wikipedia.orgresearchgate.net Azirine intermediates have also been isolated, suggesting their involvement in the reaction pathway. wikipedia.org Despite the synthetic utility, the reaction's popularity is somewhat hampered by the stability issues and challenges associated with synthesizing the azide starting materials. wikipedia.org Nevertheless, it remains a key strategy for accessing indole-2-carboxylates that can serve as precursors for more complex molecules. semanticscholar.orgresearchgate.net

Advanced Synthetic Strategies for the Synthesis of Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Modern synthetic chemistry has introduced powerful new methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches. For a molecule like this compound, these advanced strategies, particularly those involving transition-metal catalysis, are indispensable.

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. A particularly effective strategy for constructing substituted indoles is the palladium-catalyzed annulation of internal alkynes with 2-iodoaniline (B362364) derivatives. oup.comoup.com This method is highly adaptable for the synthesis of fluorine-containing indoles, which are of significant interest in medicinal chemistry. oup.com

The reaction typically involves the coupling of a fluoroalkyl-containing internal alkyne with a substituted 2-iodoaniline in the presence of a palladium catalyst, such as Pd(PPh₃)₄. oup.comoup.comscispace.com The process smoothly yields 2,3-disubstituted indole derivatives in good to excellent yields. oup.comoup.com The proposed mechanism proceeds through several key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl iodide.

Insertion: The alkyne coordinates to the arylpalladium intermediate and inserts into the Ar–Pd bond.

Cyclization: The nitrogen atom displaces the halide on the resulting vinylic palladium intermediate, forming a six-membered palladacycle.

Reductive Elimination: The palladacycle undergoes reductive elimination to form the indole product and regenerate the Pd(0) catalyst. oup.com

The regioselectivity of the annulation can be controlled by the choice of phosphine (B1218219) ligand. For instance, using PPh₃ often leads to 2-fluoroalkylated indoles, whereas using a bulkier ligand like P(o-Tol)₃ can preferentially yield 3-fluoroalkylated indoles. acs.org This catalytic system provides a direct and flexible route to complex indoles, including those bearing fluorine atoms and phenyl groups, which are characteristic of the target molecule. oup.comacs.org

Table 2: Palladium-Catalyzed Annulation for Fluorinated Indoles

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| Fluoroalkylated Alkyne | 2-Iodoaniline | Pd(PPh₃)₄ | 2-Fluoroalkylated Indole |

Transition metal-catalyzed C-H activation has emerged as a step-economical and highly efficient strategy for synthesizing complex organic molecules. researchgate.net These methods avoid the need for pre-functionalized starting materials, such as haloarenes, by directly forming bonds at otherwise unreactive C-H sites. thieme-connect.comresearchgate.net

Ruthenium and palladium are prominent catalysts for such transformations. For instance, ruthenium complexes can catalyze the [3+2] annulation of anilines with alkynes via C-H/N-H bond cleavage to form 2,3-disubstituted indoles. mdpi.com Palladium-catalyzed reactions can achieve the dual C-H functionalization of an indole core in a single step. nih.govacs.org For example, the reaction of N-(2-pyrimidyl)indoles with fluorinated imidoyl chlorides can produce fluorinated isocryptolepine analogues through a directed C-2 and C-3 dual C-H functionalization. nih.govacs.orgnih.gov

Intramolecular cyclization represents another powerful approach. Palladium-catalyzed intramolecular reactions of alkynes and imines, for example, can lead to the formation of 2,3-disubstituted indoles. organic-chemistry.org This process involves the formation of a palladium-hydride species that inserts into the alkyne, followed by a bond rearrangement to construct the indole ring. organic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H arylation can be used to construct fused tricyclic indole systems. encyclopedia.pub The Witkop cyclization is a photoinduced intramolecular C-C bond formation that can create complex polycyclic indole structures without pre-functionalization of the indole system. researchgate.net These C-H activation and intramolecular cyclization strategies provide sophisticated and direct pathways for assembling highly substituted indole rings like that of this compound. acs.orgorganic-chemistry.orgmdpi.com

Regioselectivity and Diastereoselectivity Control in the Synthesis of Fluorinated Phenyl Indole-2-carboxylates

The precise control of regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like fluorinated phenyl indole-2-carboxylates to ensure the desired constitutional isomer and spatial arrangement of atoms.

Regioselectivity: The substitution pattern on the indole nucleus is largely dictated by the chosen synthetic route. In methods like the Fischer indole synthesis, the regiochemical outcome, which determines the final position of substituents like the fluorine atom, is a critical step. nih.gov The reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions can lead to two possible regioisomers, but often only one is observed. nih.gov Computational studies have shown that the formation of the observed indole product is energetically favored, while the pathway to the minor isomer can be destabilized by electronic factors, such as the presence of electron-withdrawing groups on the precursors. nih.gov

In the functionalization of a pre-formed indole-2-carboxylate core, Friedel-Crafts acylation conditions can be modulated to direct substitution. clockss.org The choice of Lewis acid catalyst, solvent, and the electrophilic character of the acylating agent determines whether acylation occurs at the C3, C5, or C7 position. clockss.org For instance, with highly reactive electrophiles like chloroacetyl chloride, acylation may occur exclusively on the benzene (B151609) ring rather than the pyrrole (B145914) ring. clockss.org Furthermore, some synthetic approaches are designed to be inherently regioselective, avoiding the formation of isomeric byproducts altogether and simplifying purification processes. researchgate.net

Diastereoselectivity: When a chiral center is introduced, particularly at the C3 position, controlling the stereochemistry becomes crucial. The hydrogenation of N-acyl-3-substituted-indole-2-carboxylates to the corresponding indolines can be highly diastereoselective. clockss.org Depending on the reaction conditions and the nature of the substituents, either the cis or trans diastereomer can be obtained as the major product. clockss.org For example, a highly diastereoselective method has been reported for the preparation of fluorinated 3,3'-linked bisoxindoles from fluorinated oxindole (B195798) precursors. daneshyari.com This level of stereochemical control is essential for producing compounds with specific biological conformations.

Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound

Maximizing the yield of this compound requires careful optimization of various reaction parameters, including catalysts, solvents, temperature, and reaction time.

Catalysts and Reagents: The choice of catalyst is critical. For instance, in the synthesis of related fluorinated indole derivatives, a copper dipyridine dichloride (CuPy₂Cl₂) catalyst under microwave irradiation has been shown to be effective. researchgate.net For other indole syntheses, rhodium(II) and palladium catalysts are employed. rsc.orgmdpi.com In a reductive cyclization approach to synthesize a closely related analogue, ethyl 5-chloro-3-phenylindole-2-carboxylate, a low-valent titanium reagent generated from titanium(III) chloride and zinc dust proved highly efficient, affording yields up to 93%. kiku.dk

Solvent and Temperature: The reaction solvent and temperature significantly influence reaction rates and yields. An optimization study for the rhodium(II)-catalyzed formation of N-fluoroalkylated fused pyrroles, precursors to indoles, demonstrated that 1,2-dichloroethane (B1671644) (DCE) was the superior solvent compared to toluene (B28343) and xylenes, with the optimal temperature being 100°C. rsc.org

Below is a data table illustrating the effect of solvent and temperature on the yield of a model reaction in the synthesis of indole analogues. rsc.org

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 10 | No Reaction |

| 2 | Toluene | 100 | 10 | 45 |

| 3 | Xylenes | 100 | 10 | 41 |

| 4 | 1,2-Dichloroethane | 100 | 10 | 64 |

| 5 | 1,2-Dichloroethane | 80 | 60 | 55 |

Implementation of Green Chemistry Principles in Synthetic Routes to Fluorinated Indole-2-carboxylates

The application of green chemistry principles to the synthesis of fluorinated indoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green methodology used for preparing indole derivatives. tandfonline.comtandfonline.com This technique offers rapid, energy-efficient reactions with often higher yields than conventional heating methods. researchgate.net Another approach involves using visible light irradiation for certain indole syntheses, which can proceed under solvent- and catalyst-free conditions, making the process both economical and environmentally benign. openmedicinalchemistryjournal.com

Green Solvents and Catalysts: There is a significant shift away from toxic organic solvents. Water has been successfully used as a green solvent for the synthesis of various indole derivatives, which is advantageous in terms of cost, safety, and environmental impact. openmedicinalchemistryjournal.com Ethanol (B145695) is another benign solvent that has been used in sustainable, metal-free indole syntheses. rsc.org

The development of reusable and non-toxic catalysts is a key area of green chemistry. Magnetic nanoparticles (MNPs) have emerged as effective catalysts for indole synthesis. researchgate.net Their magnetic properties allow for easy separation from the reaction mixture and reuse over multiple cycles without a significant loss of activity, minimizing catalyst waste. researchgate.net

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). Multicomponent reactions, where three or more reactants are combined in a single step to form a product, are particularly effective in this regard. openmedicinalchemistryjournal.com An innovative two-step synthesis of indole-2-carboxamides from readily available starting materials exemplifies this approach, proceeding under mild, metal-free conditions. rsc.org Such strategies reduce the number of synthetic steps, minimize the use of reagents, and decrease the generation of waste.

Inability to Fulfill Request Due to Lack of Specific Experimental Data

A comprehensive search for the advanced structural and spectroscopic analysis of this compound has revealed a significant lack of publicly available experimental data required to generate the requested scientific article.

Despite extensive searches for scholarly articles and spectral databases, specific, verifiable data for the following analytical techniques for this compound could not be located:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR chemical shifts and coupling constants.

Carbon-13 (¹³C) NMR chemical shifts.

Fluorine-19 (¹⁹F) NMR spectral data.

2D-NMR (HSQC, HMBC) correlation data.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Characteristic vibrational frequencies.

X-ray Crystallography:

Single-crystal X-ray diffraction data for determining molecular geometry and stereochemistry.

While information on analogous compounds, such as the 5-chloro-3-phenyl derivative and other indole carboxylates, is available, the strict requirement to focus solely on this compound prevents the use of this related data. The generation of a scientifically accurate and informative article as outlined in the user's request is contingent upon the availability of this precise experimental data.

Without access to the necessary spectroscopic and crystallographic findings for the specified compound, it is not possible to construct the detailed analysis and data tables required by the article's outline. Proceeding would necessitate the fabrication of data, which would be scientifically unsound and misleading. Therefore, the request to generate the specified article cannot be fulfilled at this time.

Advanced Structural Elucidation and Spectroscopic Analysis of Ethyl 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylate

X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry Determination

Methodologies for Resolving Discrepancies Between Solution-State Spectroscopic Data and Solid-State Crystallographic Results

Discrepancies between molecular structures determined in solution (typically via Nuclear Magnetic Resonance, NMR spectroscopy) and in the solid state (via X-ray crystallography) are not uncommon. These differences arise because the crystallographic structure represents a molecule in a tightly packed, ordered, and static crystalline lattice, whereas solution-state NMR depicts a dynamic average of conformations in a solvated environment. For a molecule such as Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate, conformational flexibility, particularly rotation around the C-C single bonds connecting the phenyl group and the ethyl carboxylate group to the indole (B1671886) core, can lead to different preferred geometries in the two states. Intermolecular forces, such as hydrogen bonding and π-π stacking, present in the crystal lattice can lock the molecule into a conformation that is not the lowest energy state in solution. researchgate.net

Several advanced methodologies are employed to understand and resolve these discrepancies:

Computational Chemistry (Density Functional Theory - DFT): One of the most powerful tools for bridging the gap between solid and solution states is computational modeling. rsc.orgnih.gov DFT calculations can be used to optimize the geometry of the molecule in a simulated vacuum (gas phase) or with a solvent model to predict the lowest energy conformation in solution. researchgate.net Furthermore, periodic DFT calculations can model the molecule within its crystal lattice, helping to validate the crystallographic result. nih.gov By comparing the calculated energies of the solution and solid-state conformations, researchers can rationalize why a particular arrangement is favored in each phase. DFT has proven valuable in refining hydrogen atom positions derived from X-ray diffraction data, which are often imprecise. rsc.org

Solid-State NMR (ssNMR): While solution NMR provides data on the averaged structure, ssNMR probes the molecule in its solid, crystalline form. By comparing experimental ssNMR chemical shifts with those predicted by DFT calculations based on the crystallographic coordinates, scientists can validate the determined crystal structure. nih.gov This combined approach is particularly powerful in cases where crystallography alone yields ambiguous results, for instance, in the presence of disorder. rsc.orgresearchgate.net

Advanced Crystallographic Techniques: In cases of significant disorder or ambiguity, employing techniques such as variable-temperature crystallography can provide insights into dynamic processes within the crystal. Cooling the crystal can sometimes "freeze out" a single conformation, simplifying the structural solution.

The following table summarizes these methodologies and their applications:

Table 1: Methodologies for Reconciling Solution and Solid-State Structural Data

| Methodology | Principle | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure and predict the lowest energy conformation of a molecule. | - Predicts the most stable conformation in solution vs. the solid state.- Rationalizes conformational differences (e.g., torsion angles of phenyl and ethyl groups).- Validates hydrogen atom positioning in the crystal structure. |

| Solid-State NMR (ssNMR) | NMR spectroscopy performed on a solid sample to obtain structural information in the crystalline state. | - Provides experimental data to confirm the atomic arrangement determined by X-ray crystallography.- Helps resolve ambiguities in cases of crystallographic disorder. |

| Variable-Temperature Crystallography | X-ray diffraction data collection performed at different temperatures. | - Can reduce thermal motion and resolve conformational disorder by stabilizing a single conformer at low temperatures. |

Challenges and Strategies in Crystallographic Refinement of Halogenated Indole Derivatives

The crystallographic refinement of halogenated indole derivatives, including this compound, presents a unique set of challenges stemming from the properties of the halogen substituents. The presence of a fluorine atom, in particular, introduces specific complexities.

Challenges:

Weak Intermolecular Interactions: The fluorine atom is highly electronegative but a poor hydrogen bond acceptor. Intermolecular interactions involving fluorine, such as C–H⋯F and C–F⋯F contacts, are generally weak and less directional compared to hydrogen bonds involving oxygen or nitrogen. nih.gov This can lead to complex or unpredictable crystal packing arrangements, making the initial structure solution more difficult. nih.gov

Disorder: The relatively small size of fluorine and its weak directing influence can lead to crystallographic disorder, where the molecule occupies multiple orientations within the crystal lattice. The phenyl and ethyl carboxylate groups may also exhibit conformational disorder. Modeling this disorder accurately is a significant refinement challenge.

Refinement of Hydrogen Atoms: Precisely locating hydrogen atoms using X-ray diffraction is inherently difficult due to their low electron density. In fluorinated compounds, accurately determining H-atom positions is crucial for correctly identifying weak C–H⋯F hydrogen bonds that may influence crystal packing. Often, H-atoms must be positioned geometrically and refined using a riding model. iucr.org

Twinning: Halogenated organic compounds can be prone to crystal twinning, where two or more separate crystal lattices are intergrown. Twinning can complicate data collection and processing, and if not properly identified and handled, it can lead to an incorrect structural solution.

Strategies for Overcoming Challenges:

High-Quality Data Collection: Using a high-intensity X-ray source (e.g., a synchrotron) and collecting data to a high resolution (small d-spacing) is paramount. Data collection at low temperatures (e.g., 100 K) is standard practice to reduce thermal vibrations and can help resolve disorder.

Advanced Refinement Models: When disorder is present, it must be modeled using appropriate constraints and restraints within the refinement software. This may involve splitting the occupancy of the disordered atoms over two or more positions.

Computational Assistance: As mentioned previously, periodic DFT calculations can be used to independently verify the refined crystal structure and assess the energies of potential packing arrangements and intermolecular interactions. nih.gov

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular contacts within the crystal, providing valuable insight into the role of weak interactions, such as those involving fluorine, in directing the crystal packing. iucr.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar, thermally labile molecules like this compound. The analysis provides a high-resolution mass measurement, allowing for the confirmation of the elemental composition.

For this compound (C₁₇H₁₄FNO₂), the expected monoisotopic mass is 283.1013 Da. In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺.

Molecular Ion Data

| Species | Formula | Calculated m/z |

|---|

| [M+H]⁺ | [C₁₇H₁₅FNO₂]⁺ | 284.1085 |

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the [M+H]⁺ ion. This provides structural information that corroborates the proposed structure. The fragmentation of the protonated molecule is expected to proceed through several characteristic pathways, primarily involving the cleavage of the ester group.

A plausible fragmentation pathway would involve:

Loss of ethylene (B1197577) (C₂H₄) from the ethyl group via a McLafferty-type rearrangement, leading to the corresponding carboxylic acid.

Loss of the entire ethoxy group (•OC₂H₅) or subsequent loss of carbon dioxide (CO₂) from the acid intermediate.

Cleavage of the ester bond to lose an ethyl radical (•C₂H₅).

The following table details the predicted major fragments for this compound.

Table 2: Predicted ESI-MS/MS Fragments of [M+H]⁺ for this compound

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment |

|---|---|---|

| 284.1085 | - | [C₁₇H₁₅FNO₂]⁺ (Parent Ion) |

| 256.0772 | C₂H₄ (Ethylene) | [C₁₅H₁₀FNO₂]⁺ |

| 238.0666 | C₂H₅OH (Ethanol) | [C₁₅H₈FN]⁺ |

| 212.0867 | CO₂ + C₂H₅• | [C₁₄H₁₁FN]⁺ |

This fragmentation data provides a structural fingerprint, confirming the presence of the ethyl carboxylate group and the core indole structure.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state and elucidating its electronic characteristics. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly employed to obtain a detailed profile of the molecule's electron distribution and reactivity.

The electronic reactivity and stability of this compound can be effectively described by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative framework for understanding its behavior in chemical reactions.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measures the power of an atom to attract electrons. |

| Chemical Potential (μ) | ½ (EHOMO + ELUMO) | Represents the escaping tendency of electrons from a stable system. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

These calculations help to map the electron density and identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for predicting its interaction with biological targets.

The dipole moment is a measure of the polarity of a molecule, arising from the non-uniform distribution of electron charge. Computational methods, particularly DFT, can accurately calculate the dipole moment of this compound in both its ground state (μg) and electronically excited states (μe). An increase in the dipole moment from the ground to the excited state indicates that the excited state is more polar, which has significant implications for the molecule's photophysical properties, such as solvatochromism (the change in color with solvent polarity). nih.gov For instance, a related compound, Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, was theoretically determined to have a ground state dipole moment of 3.88 D using DFT calculations with the B3LYP/6–31 + G (d, p) basis set. Similar calculations for the 5-fluoro analog would reveal how the fluorine substituent influences the molecule's polarity and its interaction with polar solvents.

The geometry and conformational stability of this compound can be significantly influenced by its solvent environment. Computational models are used to simulate these effects and predict the most stable conformations in different solvents. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solute-solvent interactions. Explicit solvation models, which involve including individual solvent molecules in the calculation, provide a more detailed picture of specific interactions like hydrogen bonding. These studies are essential for understanding how the molecule behaves in a biological medium, which is predominantly aqueous.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvation Effects

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings, particularly with solvent molecules like water. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape, identify stable conformers, and analyze the structure and dynamics of its solvation shells. This information is vital for understanding its transport properties, its ability to cross biological membranes, and the specific interactions it forms with receptor binding sites. nih.govresearchgate.net

Quantum Mechanical Calculations for Precise Energetic Parameters and Thermochemical Properties

Quantum mechanical calculations are fundamental for determining the precise energetic and thermochemical properties of this compound. These calculations can predict standard thermodynamic quantities such as the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G). lpnu.ua This data is crucial for assessing the molecule's thermodynamic stability and for predicting the feasibility and energy changes associated with chemical reactions in which it participates. Such calculations provide a theoretical foundation for understanding its stability under various conditions and its potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict its potential efficacy as, for example, an enzyme inhibitor or receptor antagonist. The model is built by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related molecules with known activities. Statistical methods are then used to create an equation that correlates these descriptors with activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds like the target molecule, thereby guiding medicinal chemistry efforts to design more potent analogs.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively utilized in drug discovery to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in forecasting the binding affinity and interaction modes of a ligand, such as this compound, with a biological target, typically a protein or enzyme. Such studies provide critical insights at the molecular level, guiding the rational design and optimization of new therapeutic agents. By simulating the interaction between the ligand and the target's binding site, researchers can identify key structural features and intermolecular forces that govern the stability of the ligand-receptor complex.

Prediction of Binding Affinities and Elucidation of Interaction Modes with Receptor Models

Computational docking studies on indole-2-carboxylate (B1230498) derivatives have been employed to predict their binding affinities and understand their interaction mechanisms with various protein targets. While direct studies on this compound are not extensively detailed in the available literature, data from closely related analogs, particularly the 5-chloro derivative, offer significant predictive insights into its potential biological activity.

Molecular docking simulations for analogs have been performed against crucial cancer-related protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF. These studies reveal that the indole-2-carboxylate scaffold fits effectively into the hydrophobic pockets of these enzymes' active sites. The predicted binding affinity is often quantified by a docking score, which estimates the free energy of binding. Lower scores typically indicate a more stable and favorable interaction.

The interaction mode for these compounds generally involves the indole (B1671886) core binding deep within the hydrophobic pocket of the receptor. mdpi.com The ethyl carboxylate group and the phenyl ring at positions 2 and 3, respectively, play crucial roles in establishing specific contacts with the protein's amino acid residues. The fluorine atom at the 5-position can also contribute to the binding affinity, potentially through the formation of halogen bonds or other electrostatic interactions. For instance, studies on similar 5-chloro-indole derivatives show that the halogen atom can form a halogen bond with key amino acid residues like Cys532 at the gate of the binding site. mdpi.com

Detailed Analysis of Key Residue Interactions and Binding Site Characteristics

A detailed analysis of the binding site reveals specific amino acid residues that are critical for the interaction with indole-2-carboxylate derivatives. Based on studies of analogous compounds, several key interactions can be predicted for this compound. mdpi.com

The indole-2-carboxylate moiety is fundamental for anchoring the ligand within the binding pocket. It frequently forms multiple hydrogen bonds with backbone or side-chain atoms of key residues. For example, in the EGFRT790M mutant, this moiety has been shown to form hydrogen bonds with Met790 and Lys745. mdpi.com Ionic interactions with charged residues such as Lys745 and Asp855 are also observed, further securing the ligand's position. mdpi.com

The phenyl group at the 3-position typically engages in hydrophobic and pi-stacking interactions. In docking models with EGFR, this phenyl moiety can form pi-H interactions with residues like Arg841. mdpi.com Similarly, within the BRAFV600E active site, the indole core itself can stack between residues like Trp531 and Phe583, while also forming pi-H interactions with Val471. mdpi.com

The following tables summarize the predicted key interactions based on molecular docking studies of closely related indole-2-carboxylate analogs with EGFR and BRAF kinase domains.

Table 1: Predicted Key Residue Interactions with EGFRT790M

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Indole-2-carboxylate | Met790, Lys745 |

| Ionic Bond | Indole-2-carboxylate | Lys745, Asp855 |

| Pi-H Interaction | Phenyl Ring | Arg841 |

Table 2: Predicted Key Residue Interactions with BRAFV600E

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residue |

|---|---|---|

| Hydrogen Bond / Ionic Bond | Indole-2-carboxylate | Lys483 |

| Halogen Bond | 5-Fluoro group (predicted) | Cys532 |

| Pi-H Interaction | Indole Ring | Val471 |

These detailed computational investigations highlight the specific molecular interactions that likely underpin the biological activity of this compound. The binding site characteristics, featuring a deep hydrophobic pocket complemented by specific residues capable of forming hydrogen, ionic, and halogen bonds, are well-suited for accommodating the indole-2-carboxylate scaffold. These theoretical predictions are invaluable for guiding further experimental studies and for the rational design of more potent and selective inhibitors based on this chemical framework.

Derivatization Strategies and Synthetic Applications of Ethyl 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylate

Chemical Transformations of the Ester Group to Other Functionalities

The ethyl ester group at the C-2 position of the indole (B1671886) ring is a key site for chemical transformations, allowing for its conversion into a variety of other important functional groups such as carboxylic acids, amides, and hydrazides. These transformations are fundamental in creating diverse libraries of compounds for further study.

Hydrolysis to Carboxylic Acid: The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as acetone (B3395972) or ethanol (B145695). rsc.orgacs.org The resulting carboxylic acid is a critical intermediate for the synthesis of amides and other derivatives.

Reduction to Alcohol: While not as commonly documented for this specific molecule, the reduction of the ester group to a primary alcohol, (5-fluoro-3-phenyl-1H-indol-2-yl)methanol, can be accomplished using powerful reducing agents. Standard reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are typically employed for this type of transformation, providing access to a different class of indole derivatives.

Amidation: The carboxylic acid obtained from hydrolysis can be activated and subsequently reacted with a wide range of primary or secondary amines to form the corresponding amides. Common coupling agents for this transformation include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activating agent such as HOBt (1-hydroxybenzotriazole). This strategy allows for the introduction of a vast array of substituents at the C-2 position.

Hydrazinolysis to Hydrazide: Treatment of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol leads to the formation of 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide. rsc.orgacs.org This carbohydrazide (B1668358) is a valuable intermediate that can be further reacted with aldehydes and ketones to form hydrazones, or used in cyclization reactions to generate novel heterocyclic systems such as thiazoles. rsc.org

| Transformation | Product Functional Group | Typical Reagents and Conditions | Resulting Compound Class |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid | Aqueous KOH, Acetone/Ethanol, Reflux | Indole-2-carboxylic acids |

| Reduction | Primary Alcohol | LiAlH₄, Anhydrous THF/Ether | Indole-2-methanols |

| Amidation (via acid) | Amide | 1. Hydrolysis (KOH) 2. Amine, EDC/HOBt | Indole-2-carboxamides |

| Hydrazinolysis | Hydrazide | Hydrazine hydrate, Ethanol, Reflux | Indole-2-carbohydrazides |

Strategies for Modification and Diversification of the Phenyl Moiety in Indole-2-carboxylates

The C-3 phenyl group is another key site for structural modification, which can significantly influence the biological activity and physical properties of the molecule. Diversification strategies often involve electrophilic aromatic substitution or modern cross-coupling reactions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. The directing effects of the indole moiety will influence the position of substitution (ortho, meta, or para).

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the phenyl ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Reactions with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl ring. These halogenated derivatives can then be used in cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved under Friedel-Crafts conditions, although the presence of the electron-rich indole core can sometimes lead to side reactions on the indole nucleus itself.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used approach for modifying the phenyl ring involves palladium-catalyzed cross-coupling reactions. guidechem.commdpi.com For these reactions to be performed, the phenyl ring must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. This pre-functionalized indole can then be coupled with various partners:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the introduction of other aryl or alkyl groups. guidechem.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with amines. mdpi.com

Sonogashira Coupling: This allows for the introduction of alkyne functionalities through coupling with terminal alkynes. mdpi.com

These cross-coupling methods offer mild reaction conditions and tolerate a wide range of functional groups, making them powerful tools for the late-stage diversification of the 3-phenylindole scaffold. mdpi.com

| Strategy | Reaction Type | Introduced Functionality | Key Reagents |

|---|---|---|---|

| Electrophilic Substitution | Nitration | -NO₂ | HNO₃ / H₂SO₄ |

| Halogenation | -Br, -Cl | Br₂, Lewis Acid | |

| Acylation | -C(O)R | RCOCl, AlCl₃ | |

| Palladium-Catalyzed Cross-Coupling (on pre-functionalized phenyl ring) | Suzuki-Miyaura | Aryl, Alkyl | R-B(OH)₂, Pd catalyst, Base |

| Buchwald-Hartwig | -NR¹R² | HNR¹R², Pd catalyst, Base | |

| Sonogashira | -C≡CR | Terminal alkyne, Pd/Cu catalyst, Base |

Advanced Functionalization of the Fluorinated Indole Core

The indole nucleus itself, particularly with its fluorine substituent, offers several positions for advanced functionalization. The N-H proton is acidic and can be readily substituted, while the C-H bonds on the heterocyclic and benzene (B151609) rings can be targeted through modern activation methods.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be deprotonated with a suitable base (e.g., sodium hydride, potassium hydroxide) and subsequently reacted with various electrophiles. acs.org

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl groups at the N-1 position. acs.org

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylindoles, which can alter the electronic properties of the indole ring.

N-Arylation: Palladium-catalyzed cross-coupling reactions can also be employed to form a bond between the indole nitrogen and an aryl group.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of the indole core, avoiding the need for pre-functionalized starting materials.

Halogenation: Direct halogenation of the indole ring can occur, typically at positions ortho or para to the activating amino group and influenced by the existing substituents. For example, bromination of some indole derivatives can occur at the C-5 position. nih.gov

Metal-Catalyzed C-H Activation: Transition metal catalysts (e.g., palladium, rhodium, iridium) can direct the functionalization of specific C-H bonds. guidechem.comnih.gov Depending on the directing group and reaction conditions, arylation, alkenylation, or alkynylation can be achieved at various positions of the indole ring, such as C-4 or C-7. nih.gov The presence of the fluorine atom at C-5 can influence the regioselectivity of these reactions due to its electronic effects.

The fluorine atom itself is generally stable but its presence significantly modulates the acidity of the N-H proton and the electron density of the aromatic system, thereby influencing the reactivity and regioselectivity of further functionalization steps.

Utilization of this compound as a Precursor for Novel Heterocyclic Systems

The structure of this compound is well-suited for serving as a building block in the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a common strategy to construct new rings onto the indole framework.

Pictet-Spengler Reaction: A classic method for forming β-carboline systems involves the Pictet-Spengler reaction. If the ester group at C-2 is transformed into a tryptamine-like side chain (e.g., via reduction to the alcohol, conversion to a halide, and displacement with an amine, followed by further modifications), this intermediate can undergo acid-catalyzed cyclization with an aldehyde or ketone to form a new six-membered ring fused to the indole core.

Intramolecular Cyclization: By introducing appropriate functional groups, typically at the N-1 and C-7 positions, intramolecular cyclization can be triggered to form novel polycyclic structures. For example, an N-allyl substituted indole-2-carboxylate (B1230498) with a reactive group at C-7 can undergo radical-mediated cyclization to form pyrrolo[3,2,1-ij]quinoline systems, which are analogues of potent duocarmycin antitumor antibiotics. nih.gov

Condensation and Cyclization Reactions: The carbohydrazide derivative obtained from the C-2 ester can be used to construct fused five-membered rings. For instance, reaction with carbon disulfide followed by cyclization can lead to oxadiazole or thiadiazole rings fused to the indole system. Similarly, condensation of the C-2 ester or its derivatives with bifunctional reagents can lead to the formation of fused pyrimidine, pyrazine, or other heterocyclic rings. For instance, indole-2-carboxamides are versatile precursors for accessing various polycyclic indole frameworks through cyclization strategies. rsc.org

These synthetic strategies highlight the utility of this compound as a versatile platform for generating complex molecular architectures with potential applications in drug discovery and materials science.

Q & A

Q. What are the established synthetic routes for Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate?

The compound is synthesized via a multi-step protocol:

- Step 1 : Diazotization of p-fluoroaniline with NaNO₂ to form a diazonium salt.

- Step 2 : Reaction with ethyl-2-benzyl-3-oxobutanoate under reflux in concentrated HCl to yield the indole core .

- Step 3 : Conversion to the hydrazide derivative using hydrazine hydrate. Critical parameters include temperature control during reflux and stoichiometric precision to avoid side products. This method emphasizes the use of diazonium chemistry for indole ring formation, a hallmark of Fischer indole synthesis variations .

Q. How is this compound characterized structurally?

Key techniques include:

- X-ray crystallography : Refinement via SHELXL for small-molecule resolution, with visualization using ORTEP-3 for thermal ellipsoid plots .

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., 5-fluoro and 3-phenyl groups) and FT-IR for functional group validation (ester C=O stretch ~1700 cm⁻¹). Crystallographic data, such as bond lengths and angles, are critical for verifying the indole core’s planarity and substituent orientation .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure determination?

- High-resolution refinement : Use SHELXL’s robust algorithms for handling twinned data or partial disorder, common in flexible indole derivatives .

- Validation tools : Employ the WinGX suite to cross-check geometric parameters (e.g., torsion angles) against databases like the Cambridge Structural Database (CSD) .

- Conformational analysis : Apply Cremer-Pople puckering coordinates for non-planar rings, particularly if the indole core exhibits deviations due to steric effects from the 3-phenyl group .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate diazonium coupling in Step 2 .

- Solvent optimization : Replace HCl with acetic acid for milder cyclization conditions, reducing side reactions.

- Purification : Use silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the ester intermediate before hydrazide formation .

Q. How do the 5-fluoro and 3-phenyl substituents influence electronic properties and reactivity?

- Electronic effects : The electron-withdrawing fluoro group at C5 decreases indole’s electron density, altering nucleophilic reactivity at C3. The 3-phenyl group introduces steric hindrance, affecting regioselectivity in subsequent reactions (e.g., electrophilic substitution) .

- Comparative studies : Analogs like Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate show enhanced lipophilicity, while removal of the ethyl ester (to the carboxylic acid) increases solubility for biological assays .

Q. What are the applications of this compound in medicinal chemistry research?

- Intermediate utility : It serves as a precursor for thiosemicarbazides and thiazolidinones, which are explored for antimicrobial or anticancer activity .

- Structure-activity relationship (SAR) studies : Modifications at C5 (e.g., replacing F with CF₃ or OCH₃) help elucidate how substituents impact target binding (e.g., kinase inhibition) .

Methodological Tables

Table 1 : Key Crystallographic Software for Structural Analysis

| Software | Function | Reference |

|---|---|---|

| SHELXL | Refinement of high-resolution data | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| WinGX | Data integration and validation |

Table 2 : Comparative Reactivity of Indole Derivatives

| Compound | Substituent Effects | Application Example |

|---|---|---|

| This compound | Steric hindrance at C3; moderate lipophilicity | Thiazolidinone synthesis |

| Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | Enhanced lipophilicity (CF₃O) | Protein binding studies |

| 5-Fluoroindole-2-carboxylic acid | Improved aqueous solubility | Biological screening |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.